molecular formula C7H3N3S B13655817 Thieno[2,3-d]pyrimidine-6-carbonitrile

Thieno[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B13655817
M. Wt: 161.19 g/mol
InChI Key: BJGIOIKJRNCHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a nitrile group attached at the sixth position. The unique structure of this compound imparts it with diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step procedures. One common method includes the Gewald reaction, followed by cyclization and nitrile formation. For instance, starting from 2-aminothiophene derivatives, the compound can be synthesized through a series of reactions involving formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are scaled up to ensure high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thieno[2,3-d]pyrimidine-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties. .

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: Thieno[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific ring fusion and nitrile group, which confer distinct chemical reactivity and biological properties. Its ability to inhibit a wide range of enzymes and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H3N3S

Molecular Weight

161.19 g/mol

IUPAC Name

thieno[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C7H3N3S/c8-2-6-1-5-3-9-4-10-7(5)11-6/h1,3-4H

InChI Key

BJGIOIKJRNCHMD-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NC=NC=C21)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.